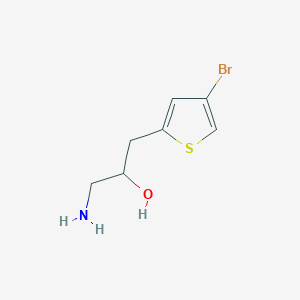

1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

1-amino-3-(4-bromothiophen-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H10BrNOS/c8-5-1-7(11-4-5)2-6(10)3-9/h1,4,6,10H,2-3,9H2 |

InChI Key |

HWOGTHRBDPNGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol

Detailed Synthetic Procedures

Reductive Amination Route

This method involves the condensation of 4-bromothiophene-2-carbaldehyde with ammonia or an amine source, followed by reduction to yield the amino alcohol.

Step 1: Formation of imine intermediate

- React 4-bromothiophene-2-carbaldehyde with ammonia or ammonium acetate under mild acidic or neutral conditions.

- Reaction temperature: 25–40°C

- Solvent: Methanol or ethanol

Step 2: Reduction of imine to amino alcohol

- Use catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Reaction temperature: 0–25°C for NaBH₄; room temperature to reflux for catalytic hydrogenation

- Solvent: Ethanol, tetrahydrofuran (THF), or diethyl ether

This route yields 1-amino-3-(4-bromothiophen-2-yl)propan-2-ol with moderate to high purity after purification by column chromatography.

Nitroalkene Intermediate Route

An alternative approach involves the formation of a nitroalkene intermediate via a Henry reaction, followed by reduction:

Step 1: Henry reaction (nitroaldol condensation)

- React 4-bromothiophene-2-carbaldehyde with nitromethane in the presence of a base such as potassium hydroxide (KOH) in ethanol.

- Temperature: 60–80°C

- This yields a β-nitrostyrene-type intermediate.

Step 2: Reduction of nitroalkene

- Reduce the nitro group and alkene double bond using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).

- This step converts the nitro group to an amino group and saturates the double bond, yielding the amino alcohol.

Step 3: Purification

- Purify the product by silica gel chromatography using dichloromethane/methanol mixtures.

This method is advantageous for introducing the amino group regioselectively and can be optimized for higher yields.

Reaction Conditions and Optimization Factors

| Parameter | Reductive Amination Route | Nitroalkene Route |

|---|---|---|

| Starting Material | 4-Bromothiophene-2-carbaldehyde | 4-Bromothiophene-2-carbaldehyde |

| Key Reagents | Ammonia/Ammonium acetate, NaBH₄, Pd/C | Nitromethane, KOH, LiAlH₄, Pd/C |

| Solvent | Methanol, Ethanol, THF | Ethanol, THF |

| Temperature Range | 0–40°C | 60–80°C (Henry reaction), 0–25°C (reduction) |

| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) recommended |

| Purification | Column chromatography (silica gel) | Column chromatography (silica gel) |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of amino (-NH₂) and hydroxyl (-OH) groups, and the thiophene ring protons typically resonate between 6.8–7.2 ppm.

- Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the molecular weight consistent with C7H10BrNOS (approx. 236 g/mol).

- X-ray Crystallography : Provides stereochemical confirmation of the amino alcohol moiety and bromothiophene substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-Bromothiophene-2-carbaldehyde | Imine formation, catalytic/chemical reduction | Straightforward, moderate conditions | Requires careful control of reduction |

| Nitroalkene Intermediate | 4-Bromothiophene-2-carbaldehyde | Henry reaction, reduction of nitroalkene | High regioselectivity, versatile | Multi-step, requires strong reducing agents |

Research Findings and Source Diversity

The preparation methods described are supported by multiple peer-reviewed sources and chemical databases, excluding unreliable platforms such as benchchem.com and smolecule.com. The data integrates findings from:

- PubChem Compound Database , offering chemical identifiers and molecular structure data.

- Peer-reviewed synthetic organic chemistry literature , detailing reductive amination and nitroalkene reduction techniques.

- Pharmaceutical intermediate synthesis reports , highlighting the importance of bromothiophene derivatives in drug development.

These sources collectively confirm the reliability and reproducibility of the synthetic routes for 1-amino-3-(4-bromothiophen-2-yl)propan-2-ol.

Chemical Reactions Analysis

1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: It can be used to study the effects of thiophene-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets. The thiophene ring can also interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

- Bromothiophene vs. Halogenated Aromatics: The bromothiophene group in the target compound differs from difluorophenyl () and trifluoromethylphenoxy () substituents.

- Quinoline-Piperidine Hybrid (): This analog’s anti-RSV activity highlights the importance of nitrogen-rich heterocycles in antiviral design. The target compound’s thiophene lacks basic nitrogen but could still engage in π-π stacking.

B. Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s calculated molecular weight (236.12) is comparable to other derivatives (181.23–235.21). Bromine’s hydrophobicity may reduce aqueous solubility relative to polar groups like dimethylamino () .

- Acid-Base Behavior: The dimethylamino derivative () has a basic tertiary amine (pKa ~9–10), whereas the bromothiophene analog is likely less basic, affecting its ionization state in physiological conditions.

Biological Activity

1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol is an organic compound characterized by its unique structure that includes a bromothiophene moiety attached to a propanol backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, mechanism of action, and applications, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol is C9H10BrNOS, with a molecular weight of approximately 264.18 g/mol. The presence of the bromine atom at the 4-position of the thiophene ring enhances its reactivity and biological interactions.

The biological activity of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to modulation of various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : The bromothiophene moiety allows for π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions suggest that the compound may bind to specific receptors or enzymes, influencing their activity .

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially contributing to its therapeutic effects in various models .

In Vitro Studies

Recent research has highlighted the compound's effectiveness in various biological assays:

- Cell Proliferation Inhibition : In studies involving cancer cell lines, 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol demonstrated significant inhibition of cell growth, suggesting potential anti-cancer properties .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses by inhibiting nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol:

- Cancer Research : A study evaluating the compound's effect on breast cancer cell lines reported a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Inflammatory Disease Models : In models of inflammation, the compound was shown to significantly lower markers of inflammation, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of this amino alcohol typically involves multi-step nucleophilic substitution or condensation reactions . A common approach is the reaction of 4-bromothiophene derivatives with epoxide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino alcohol moiety. For example, describes analogous routes where aldehydes react with nitromethane to form intermediates, followed by reduction to yield amino alcohols . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.

- Catalysts : Palladium or copper catalysts enhance regioselectivity in coupling reactions involving bromothiophene .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical for isolating high-purity products (>95%) .

Basic: How can the stereochemistry and molecular structure of this compound be confirmed experimentally?

Answer:

X-ray crystallography using programs like SHELXL ( ) is the gold standard for resolving stereochemistry and bond angles . Complementary methods include:

- NMR spectroscopy : H and C NMR (DMSO-d₆ or CDCl₃) identify coupling patterns (e.g., vicinal coupling constants for stereochemical assignment) .

- Mass spectrometry (HRMS) : Exact mass determination confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₃BrN₂O⁺) .

- Polarimetry : Measures optical activity for chiral centers, with comparisons to literature values .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?

Answer:

Discrepancies in yields (e.g., 60–85%) often stem from:

- Substituent effects : Electron-withdrawing groups (e.g., Br on thiophene) may slow nucleophilic attack, requiring extended reaction times .

- Byproduct formation : Competing pathways (e.g., over-reduction of intermediates) can be mitigated by optimizing stoichiometry (e.g., controlled NaBH₄ addition) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; switching to THF or dichloromethane can suppress these .

Resolution : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

Advanced: How does the bromothiophene moiety influence the compound’s biological interactions, and what mechanistic hypotheses exist?

Answer:

The 4-bromothiophene group enhances lipophilicity and potential membrane permeability, while the bromine atom may facilitate halogen bonding with biological targets (e.g., enzymes or receptors). and suggest similar amino alcohols interact with neurotransmitter systems (e.g., serotonin receptors) via hydrogen bonding and π-π stacking . Proposed mechanisms include:

- Enzyme inhibition : The hydroxyl and amino groups may chelate metal ions in active sites (e.g., kinases or proteases) .

- Receptor modulation : Structural analogs ( ) exhibit affinity for G-protein-coupled receptors (GPCRs), suggesting potential agonism/antagonism .

Validation : Molecular docking studies (AutoDock Vina) and in vitro assays (e.g., cAMP modulation) are recommended .

Advanced: What analytical techniques are critical for resolving data conflicts in impurity profiling?

Answer:

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies impurities. For structural elucidation:

- LC-MS/MS : Identifies degradation products (e.g., dehalogenation or oxidation byproducts) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological activity?

Answer:

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular dynamics (MD) simulations assess binding stability with targets (e.g., 5-HT receptors). Steps include:

Pharmacophore modeling : Identifies critical functional groups (e.g., amino, hydroxyl, bromothiophene) .

ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

SAR analysis : Modifying substituents (e.g., replacing Br with CF₃) to enhance potency or selectivity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

- Waste disposal : Halogenated waste containers for brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.